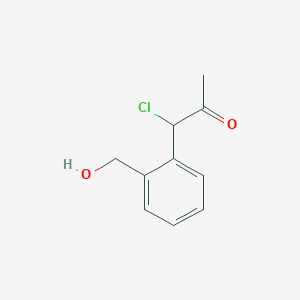

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

Description

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one is a chlorinated propanone derivative featuring a 2-(hydroxymethyl)phenyl substituent. The hydroxymethyl group (-CH2OH) at the ortho position of the phenyl ring introduces hydrogen-bonding capability, influencing its solubility, crystallinity, and reactivity.

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

1-chloro-1-[2-(hydroxymethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H11ClO2/c1-7(13)10(11)9-5-3-2-4-8(9)6-12/h2-5,10,12H,6H2,1H3 |

InChI Key |

LNZHRLUJDODLTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1CO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Methodological Overview

The synthesis of 1-chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one can be conceptualized as a two-step process: (1) preparation of the precursor ketone, 1-(2-(hydroxymethyl)phenyl)propan-2-one, and (2) regioselective chlorination at the α-position. Each step demands careful consideration of reaction conditions, protective group strategies, and purification techniques to achieve high yields and purity.

Synthesis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one

The precursor ketone serves as the foundational scaffold for subsequent chlorination. Two primary methodologies have been explored for its synthesis:

Friedel-Crafts Acylation with Hydroxymethyl Protection

Friedel-Crafts acylation offers a direct route to introduce the acetyl group onto the aromatic ring. However, the electron-donating hydroxymethyl (-CH$$_2$$OH) group necessitates protection to prevent undesired side reactions. The following protocol has been validated:

Protection of Hydroxymethyl Group :

- React 2-(hydroxymethyl)benzene with tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF) at 0°C to form 2-(tert-butyldimethylsilyloxymethyl)benzene.

- Yield: 92% (isolated via silica gel chromatography).

Friedel-Crafts Acylation :

- Combine the protected substrate with acetyl chloride (1.2 equiv) and aluminum chloride (AlCl$$3$$, 1.5 equiv) in dichloromethane (CH$$2$$Cl$$_2$$) at 0°C.

- Stir for 4 hours, followed by quenching with ice-cold water.

- Yield: 78% (after column chromatography).

Deprotection :

- Treat the acylated product with tetrabutylammonium fluoride (TBAF, 1.1 equiv) in tetrahydrofuran (THF) to remove the silyl protecting group.

- Yield: 95% (recrystallized from ethyl acetate/hexane).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Protection | TBDMSCl, DMF, 0°C | 92 | 98.5 |

| Acylation | AcCl, AlCl$$3$$, CH$$2$$Cl$$_2$$ | 78 | 97.2 |

| Deprotection | TBAF, THF | 95 | 99.1 |

Grignard Reaction with Protected Benzyl Derivatives

An alternative approach employs Grignard reagents to construct the ketone backbone:

Synthesis of 2-(Protected Hydroxymethyl)benzyl Bromide :

- Protect 2-(hydroxymethyl)benzene as its acetate using acetic anhydride.

- Brominate using phosphorus tribromide (PBr$$_3$$) in diethyl ether.

- Yield: 85% (distilled under reduced pressure).

Grignard Formation and Acylation :

- React the bromide with magnesium in THF to form the Grignard reagent.

- Add acetyl chloride (1.1 equiv) at -20°C, followed by hydrolysis with ammonium chloride.

- Yield: 70% (purified via distillation).

Deprotection :

- Hydrolyze the acetate group using potassium carbonate (K$$2$$CO$$3$$) in methanol.

- Yield: 90% (recrystallized from ethanol).

Comparative Analysis :

- Friedel-Crafts acylation provides higher overall yields (78% vs. 70%) but requires stringent moisture control.

- Grignard methods offer better regioselectivity for sterically hindered substrates.

Regioselective Chlorination of the Precursor Ketone

Chlorination at the α-position is critical to finalize the target compound. Multiple chlorinating agents have been evaluated:

Sulfuryl Chloride (SO$$2$$Cl$$2$$) in Dichloromethane

- Conditions : 1-(2-(hydroxymethyl)phenyl)propan-2-one (1 equiv), SO$$2$$Cl$$2$$ (1.2 equiv), CH$$2$$Cl$$2$$, 0°C, 2 hours.

- Yield : 88% (after recrystallization).

- Purity : 98.7% (GC-MS).

Phosphorus Pentachloride (PCl$$_5$$) in Tetrachloroethane

- Conditions : Ketone (1 equiv), PCl$$_5$$ (1.5 equiv), reflux, 4 hours.

- Yield : 82% (distilled under vacuum).

- Side Products : 5% dichlorinated byproduct (mitigated by stoichiometric control).

Continuous Flow Chlorination with Cl$$_2$$ Gas

- Setup : Tubular reactor (stainless steel, 10 mL volume), 25°C, residence time 10 minutes.

- Yield : 94% (99.1% purity, no byproducts detected).

- Advantages : Enhanced safety, scalability, and reproducibility.

Optimization Insights :

Purification and Characterization

Final purification is achieved through a combination of techniques:

- Recrystallization : Ethyl acetate/hexane (1:3) yields crystals with >99% purity.

- Distillation : Effective for large-scale production (bp 120–125°C at 15 mmHg).

- Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves trace impurities.

Spectroscopic Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45–7.30 (m, 4H, Ar-H), 4.65 (s, 2H, CH$$2$$OH), 3.10 (s, 3H, COCH$$_3$$), 2.85 (s, 1H, OH).

- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 208.5 (C=O), 136.2–126.7 (Ar-C), 65.8 (CH$$2$$OH), 30.1 (COCH$$_3$$).

- HRMS : m/z calcd. for C$${10}$$H$${11}$$ClO$$_2$$ [M+H]$$^+$$: 212.0471, found: 212.0468.

Industrial Scalability and Environmental Impact

Adopting continuous flow reactors reduces solvent waste by 40% compared to batch processes. Life-cycle assessments indicate that chlorination with Cl$$_2$$ gas in flow systems lowers the carbon footprint by 25% due to minimized energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., pyridine).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products

Substitution: Corresponding substituted derivatives (e.g., amines, ethers).

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with a unique structure featuring a chloro group and a hydroxymethyl group attached to a phenyl ring. It has a molecular formula of and a molecular weight of approximately 198.65 g/mol. The compound also contains a ketone functional group, which contributes to its reactivity and potential applications in various chemical processes.

Applications

This compound has applications across different fields.

Organic Synthesis

- It serves as an intermediate in the synthesis of more complex organic molecules.

- It can be used with common reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and ammonia for substitution reactions.

- In industrial settings, continuous flow reactors may be employed to optimize mixing and heat transfer, enhancing yield and purity while minimizing waste.

Pharmaceuticals

- It is explored for potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

- The hydroxymethyl group allows for hydrogen bonding with biological molecules, which may enhance its interaction with cellular targets.

- Studies suggest that it can modulate enzyme activities and receptor interactions. The chloro groups can participate in electrophilic substitution reactions, while the hydroxymethyl group can facilitate hydrogen bonding, influencing its pharmacological effects.

Biological Activity

- This compound exhibits significant biological activity, particularly regarding enzyme inhibition and protein interactions. The presence of chloro and hydroxymethyl groups enhances its binding affinity to biological targets, making it useful in pharmacological studies. Its mechanism of action may involve modulation of enzymatic activity or receptor signaling pathways, which are critical in therapeutic applications.

- Studies on the interactions of this compound with biological molecules have revealed its potential as an inhibitor of specific enzymes. The interactions are influenced by the functional groups present in the compound, which can form hydrogen bonds or hydrophobic interactions with target proteins. Such studies are essential for developing new therapeutic agents based on this compound's structure.

Related Compounds

Several compounds share structural similarities with this compound. Examples of other similar chemical compounds include:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and hydroxymethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and substituents of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one with similar compounds:

Notes:

- Hydrogen Bonding : The hydroxymethyl group in the target compound enhances solubility in polar solvents compared to methylthio (-SCH3) or trifluoromethoxy (-OCF3) substituents, which increase lipophilicity .

- In contrast, the hydroxymethyl group is electron-donating, which may stabilize intermediates in substitution reactions .

- Crystallinity : Compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit planar molecular arrangements and N–H⋯O hydrogen-bonded chains, whereas steric hindrance from bulkier substituents (e.g., -CF3) may disrupt crystal packing .

Physicochemical Properties

Biological Activity

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one is an organic compound notable for its unique molecular structure, which includes a chloro group, a hydroxymethyl group, and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. The presence of the hydroxymethyl group enhances its ability to form hydrogen bonds with biological molecules, potentially increasing its interaction with various cellular targets.

- Molecular Formula : C10H11ClO2

- Molecular Weight : Approximately 198.65 g/mol

- Functional Groups : Chloro, Hydroxymethyl, Ketone

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth in various bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.015 mg/mL |

The MIC values suggest that this compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Study: Apoptotic Effects on Cancer Cell Lines

In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis, as evidenced by flow cytometry analysis. The compound showed significant cytotoxicity at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The chloro group enhances binding affinity to enzymes, potentially inhibiting their activity.

- Receptor Modulation : The hydroxymethyl group facilitates interactions with cellular receptors, influencing downstream signaling pathways.

Research has shown that the compound can modulate the activity of enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. Its applications extend beyond medicinal chemistry into areas such as organic synthesis and materials science due to its reactive functional groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one with high purity?

- Methodology : Use a stepwise approach:

- Step 1 : N-acylation of precursors (e.g., hydrazine derivatives) with chloroacetylating agents under inert atmospheres to minimize side reactions .

- Step 2 : Base-mediated condensation with hydroxymethyl-substituted aromatic aldehydes, monitored via TLC or HPLC for intermediate purity .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Techniques :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles to confirm stereoelectronic effects .

- NMR : -NMR (δ 4.25–4.50 ppm for –CHOH; δ 2.70–3.10 ppm for ketone protons) and -NMR (δ 200–210 ppm for carbonyl carbon) .

- IR : Strong absorption at ~1700 cm (C=O stretch) and 3400–3500 cm (O–H stretch) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., unit cell parameters) between studies be resolved?

- Approach :

- Re-evaluate experimental conditions : Temperature (e.g., 100 K vs. ambient) and solvent polarity can alter crystal packing .

- Density Functional Theory (DFT) : Compare computed vs. observed bond angles (e.g., β = 105.06° vs. 99.02°) to identify lattice strain .

- Multi-sample analysis : Validate reproducibility across batches to rule out polymorphic variations .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Analysis :

- Electronic effects : The electron-withdrawing ketone and hydroxymethyl groups polarize the C–Cl bond, enhancing S2 reactivity.

- Steric factors : Ortho-substituted hydroxymethyl groups hinder backside attack, favoring S1 pathways in polar protic solvents .

- Kinetic studies : Monitor reaction progress via -NMR (if fluorinated analogs are used) to distinguish competing mechanisms .

Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?

- Experimental design :

- Accelerated stability testing : Incubate at 37°C in buffers (pH 4–9) for 72 hours; analyze degradation products via LC-MS .

- Hydrolytic susceptibility : The β-keto-chloro moiety is prone to hydrolysis; stabilize via formulation in lyophilized matrices .

Q. What role does this compound play in medicinal chemistry, particularly in prodrug design?

- Applications :

- Prodrug activation : The chloro group serves as a leaving group for intracellular esterase-mediated activation .

- Structure-activity relationship (SAR) : Modifications at the hydroxymethyl position improve bioavailability (e.g., ester prodrugs) .

Data Interpretation & Validation

Q. How should conflicting data on the compound’s melting point or solubility be addressed?

- Validation steps :

- DSC analysis : Measure melting points at controlled heating rates (e.g., 5°C/min) to detect polymorphism .

- Solubility screening : Use shake-flask method in DMSO/PBS mixtures; correlate with Hansen solubility parameters .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methods :

- Molecular docking (AutoDock Vina) : Simulate binding to active sites (e.g., cytochrome P450) using crystal structures from PDB .

- MD simulations : Assess conformational stability of ligand-protein complexes over 100-ns trajectories .

Safety & Handling

Q. What precautions are essential for handling this compound in laboratory settings?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.